Fmoc-DL-Tyr(Me)-OH
Description
Contextualization of Unnatural Amino Acids in Contemporary Chemical Biology
The twenty canonical amino acids form the fundamental basis of proteins in virtually all living organisms. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized chemical biology. UAAs are amino acids that are not one of the twenty naturally occurring proteinogenic amino acids. Their incorporation into proteins allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications. This has enabled researchers to study protein function in ways previously unimaginable, from tracking protein localization and interactions within living cells to designing proteins with enhanced stability and novel catalytic activities. The synthesis of peptides and proteins containing UAAs heavily relies on the availability of high-purity building blocks like Fmoc-DL-Tyr(Me)-OH.
Role of Fluorenylmethoxycarbonyl (Fmoc) Protection in Modern Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. A key element of this methodology is the use of protecting groups to prevent unwanted side reactions during the stepwise addition of amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become the standard for the α-amino group of amino acids in SPPS. Its key advantage lies in its mild removal conditions, typically a weak base like piperidine (B6355638), which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the solid support. The Fmoc group is stable to the acidic conditions often used to cleave the final peptide from the resin, ensuring the integrity of the synthesized molecule. The use of Fmoc-protected amino acids, including this compound, has streamlined and automated peptide synthesis, making complex peptides more accessible for research.
Significance of O-Methyltyrosine (Tyr(Me)) as a Non-Canonical Amino Acid Residue
O-methyltyrosine (Tyr(Me)) is a derivative of the natural amino acid tyrosine where the hydroxyl group on the phenol side chain is replaced by a methoxy group. This seemingly small modification has profound implications for the properties of peptides and proteins. The methylation of the tyrosine hydroxyl group prevents phosphorylation, a critical post-translational modification that regulates a vast array of cellular processes. By incorporating Tyr(Me) into a peptide sequence, researchers can block a specific phosphorylation site and study its functional consequences. Furthermore, the methoxy group alters the electronic and steric properties of the tyrosine side chain, which can influence peptide conformation, receptor binding affinity, and enzymatic stability. The introduction of Tyr(Me) can therefore be used to fine-tune the biological activity and pharmacokinetic properties of therapeutic peptides.
Overview of Research Trajectories for this compound in Academic and Industrial Applications
The unique properties of this compound have positioned it as a valuable reagent in both academic and industrial research. In academia, it is widely used to synthesize custom peptides for studying signal transduction pathways, enzyme mechanisms, and protein-protein interactions. For instance, the incorporation of O-methyltyrosine can help elucidate the role of specific tyrosine phosphorylation events in cell signaling cascades.
In the pharmaceutical industry, this compound is a key component in the development of novel peptide-based therapeutics. The modification of native peptide sequences with unnatural amino acids like O-methyltyrosine can lead to drugs with improved stability, enhanced target selectivity, and reduced side effects. Research is ongoing in areas such as oncology and neurology, where peptide-based drugs are showing significant promise. medchemexpress.com The compound is also utilized in the field of bioconjugation, where it facilitates the linking of peptides to other molecules, such as imaging agents or drug delivery systems. medchemexpress.com
Detailed Research Findings
The application of this compound in research has yielded significant insights into various biological processes and has been instrumental in the development of novel molecular tools.
| Research Area | Application of this compound | Key Findings |
| Signal Transduction | Synthesis of peptides with O-methyltyrosine at specific phosphorylation sites. | Blockade of phosphorylation at a specific tyrosine residue allowed for the dissection of its role in signaling cascades, revealing its importance in cellular processes like proliferation and differentiation. |
| Enzyme Inhibition | Design and synthesis of peptide-based enzyme inhibitors containing O-methyltyrosine. | The replacement of tyrosine with O-methyltyrosine in a substrate analog led to the development of a potent and selective inhibitor of a specific protein tyrosine kinase, demonstrating its potential as a therapeutic lead. |
| Peptide Conformation | Incorporation of O-methyltyrosine to study its effect on peptide secondary structure. | The presence of the methoxy group was found to stabilize certain peptide conformations, such as β-turns, which can be crucial for receptor binding and biological activity. |
| Drug Discovery | Modification of bioactive peptides with O-methyltyrosine to enhance their therapeutic properties. | A peptide hormone analog containing O-methyltyrosine exhibited increased resistance to enzymatic degradation and a longer in vivo half-life, making it a more viable drug candidate. chemimpex.com |
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis.
| Property | Value |
| CAS Number | 1105045-82-6 |
| Molecular Formula | C₂₅H₂₃NO₅ |
| Molecular Weight | 417.46 g/mol chemimpex.com |
| Appearance | White to off-white solid medchemexpress.com |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). medchemexpress.com |
| Storage | Recommended storage at 2-8°C to ensure stability. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Fmoc Dl Tyr Me Oh and Its Stereoisomers
O-Methylation Techniques for Tyrosine Phenolic Hydroxyl Groups in Amino Acid Synthesis
The methylation of the phenolic hydroxyl group of tyrosine is a crucial modification that can alter the biological activity and conformational properties of peptides. This O-methylation is typically achieved using a variety of methylating agents. eurekaselect.com Common reagents include methyl iodide, dimethyl sulfate, and dimethyl carbonate. The choice of reagent and reaction conditions is critical to ensure selective O-methylation without affecting other functional groups in the amino acid.
The reaction generally proceeds via a nucleophilic substitution mechanism, where the phenoxide ion, formed under basic conditions, attacks the methyl group of the methylating agent. The use of catalysts, both acidic and basic, can influence the selectivity of the methylation. eurekaselect.com For instance, the methylation of phenols can be catalyzed by iron and vanadium oxides. google.com
In the context of synthesizing Fmoc-DL-Tyr(Me)-OH, the O-methylation can be performed either before or after the Nα-Fmoc protection. Performing O-methylation on the free amino acid requires careful control of the reaction pH to avoid N-methylation. Conversely, methylating the N-protected tyrosine derivative can offer better selectivity.
| Methylating Agent | Catalyst/Conditions | Key Features | Reference |
| Dimethyl carbonate (DMC) | Green methylating agent | researchgate.net | |
| Tetramethylammonium hydroxide (B78521) (TMAOH) | Microwave irradiation, green solvent (ethanol) | High yields, high selectivity for O-methylation | researchgate.netdntb.gov.ua |
| Methanol | Gas-phase reaction over metal oxide catalysts | Selective for o-methylation | google.com |
Synthesis of O-Methyl-DL-Tyrosine Precursors
The synthesis of the precursor, O-Methyl-DL-tyrosine, is a key step towards obtaining this compound. A common route involves the O-methylation of a suitably protected tyrosine derivative, followed by deprotection. For example, N-benzyloxycarbonyl-L-tyrosine can be methylated and then deprotected via catalytic hydrogenation to yield O-methyl-L-tyrosine. prepchem.com
Alternatively, α-Methyl-DL-tyrosine can serve as a starting material, although this would lead to a different final product. The synthesis of O-methyl-L-tyrosine has been reported with a yield of 43% from N-benzyloxycarbonyl-O-methyl-L-tyrosine. prepchem.com
Enantioselective Synthesis and Racemic Resolution Approaches for this compound
While the direct synthesis of this compound provides the racemic mixture, obtaining the individual L- and D-enantiomers is often necessary for specific applications in peptide synthesis and drug development. This can be achieved through either enantioselective synthesis or resolution of the racemic mixture.
Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the provided search results, general strategies for asymmetric amino acid synthesis could be adapted.
Racemic Resolution: This is a more common approach for separating enantiomers. Several techniques can be employed:
Diastereomeric Ester Formation: The racemic amino acid can be converted into diastereomeric esters using an optically active alcohol, such as 2-isopropyl-5-methylcyclohexanol. These diastereomers can then be separated by chromatography. google.com Subsequent hydrolysis of the separated diastereomers yields the optically pure amino acids. google.com
Enzymatic Resolution: L-amino acid oxidases can be used to selectively oxidize the L-enantiomer in a racemic mixture, leaving the D-enantiomer untouched. For example, Aspergillus fumigatus L-amino acid oxidase has been used to resolve DL-tyrosine, yielding optically pure D-tyrosine. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. Polysaccharide-based CSPs have been successfully used for the enantioseparation of N-Fmoc protected α-amino acids. phenomenex.com For instance, the full resolution of 19 common Fmoc-protected amino acids was achieved using reversed-phase HPLC with these columns. phenomenex.com
Analytical and Spectroscopic Characterization of Synthesized this compound
The identity and purity of synthesized this compound are confirmed using a variety of analytical and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound. Assays often specify a purity of ≥99.0% by HPLC. sigmaaldrich.com Chiral HPLC is also employed to determine the enantiomeric purity. chemicalbook.com
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the final product. Purity standards of ≥98% by TLC are common. sigmaaldrich.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups in the molecule. The identity of the compound is often verified by comparing its IR spectrum to a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the presence and connectivity of all atoms.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
Acidimetric Titration: This method is used to determine the assay of the compound, with typical values being ≥93.0%. sigmaaldrich.com
Melting Point: The melting point of the compound is a physical constant that can be used to assess its purity.
| Analytical Technique | Purpose | Typical Specification | Reference |
| HPLC | Purity Assessment | ≥99.0% | sigmaaldrich.com |
| TLC | Purity Assessment | ≥98% | sigmaaldrich.com |
| IR Spectroscopy | Identity Confirmation | Passes test | |
| Acidimetric Titration | Assay | ≥93.0% | sigmaaldrich.com |
| Enantiomeric Purity (HPLC) | Enantiomeric Excess | ≥99.5% |
Integration of Fmoc Dl Tyr Me Oh in Peptide Synthesis Platforms
Implementation in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains the cornerstone for assembling peptides, and Fmoc-DL-Tyr(Me)-OH is well-suited for this technique due to the Fmoc group's base-labile nature, allowing for iterative deprotection and coupling cycles.
Optimization of Coupling Conditions for this compound Incorporation
The efficient coupling of this compound to the growing peptide chain on a solid support is crucial for achieving high yields and purity. Standard peptide coupling reagents are generally effective, but optimization may be required depending on the specific sequence and resin used. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to suppress racemization and enhance coupling efficiency peptide.comcsic.es. Uronium and phosphonium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also widely employed due to their high reactivity and ability to facilitate couplings of sterically hindered or less reactive amino acids nih.govsigmaaldrich.com. For this compound, these reagents typically provide good coupling yields. For instance, HATU, often used with a base like N,N-diisopropylethylamine (DIPEA), is recognized as a gold standard for challenging couplings and is known to react faster with less epimerization compared to other reagents peptide.comsigmaaldrich.com. While the O-methyl group is generally stable, the steric bulk it introduces might necessitate slightly longer coupling times or increased reagent equivalents for optimal incorporation, especially in sequences with challenging steric environments chemimpex.comsigmaaldrich.com.
Strategies for Mitigating Side Reactions and Racemization During SPPS
While this compound is relatively stable, potential side reactions and racemization must be managed. Racemization, the loss of stereochemical integrity at the α-carbon, is a primary concern in peptide synthesis. It is often exacerbated by basic conditions during Fmoc deprotection or by prolonged activation times during coupling. The use of mild bases for Fmoc removal, such as 20% piperidine (B6355638) in DMF for short durations (e.g., ≤ 5 minutes), and additives like HOBt or OxymaPure during coupling can significantly minimize racemization csic.es. The O-methyl group itself is not directly prone to racemization-inducing reactions under standard Fmoc SPPS conditions. Side reactions involving the phenolic oxygen are avoided due to the presence of the methyl ether. However, general SPPS side reactions, such as aspartimide formation or diketopiperazine formation, are sequence-dependent and are managed through standard protocols, including careful selection of coupling reagents and bases, and appropriate washing steps iris-biotech.de.
Orthogonal Protecting Group Strategies in Conjunction with this compound
The Fmoc/tBu strategy is the most common orthogonal protection scheme in SPPS, where the Fmoc group is base-labile and the tert-butyl (tBu) group is acid-labile iris-biotech.de. This compound fits perfectly into this strategy. The O-methyl ether on the tyrosine side chain is highly stable and generally does not require a separate protecting group. It is resistant to the basic conditions used for Fmoc deprotection and the acidic conditions typically employed for final peptide cleavage from the resin and side-chain deprotection (e.g., trifluoroacetic acid, TFA) chemicalbook.comsigmaaldrich.comsigmaaldrich.com. This inherent stability simplifies the protecting group strategy. Other amino acid side chains are protected with acid-labile groups (e.g., tBu for Asp, Glu, Ser, Thr; Trt for His, Asn, Gln; Pbf for Arg) which are removed simultaneously with the peptide cleavage from the resin using TFA-based cocktails iris-biotech.depeptide.com. The O-methyl group on tyrosine remains intact throughout these standard cleavage procedures.
Impact of O-Methyltyrosine Residue on Peptide Elongation and Resin Cleavage
The incorporation of the O-methyltyrosine residue generally proceeds smoothly with standard Fmoc SPPS protocols. The O-methyl group is sterically similar to the hydroxyl group of tyrosine but lacks its nucleophilicity and potential for side reactions like O-acylation or oxidation chemicalbook.comadvancedchemtech.com. This can sometimes lead to improved coupling efficiency or solubility of the protected amino acid compared to unprotected tyrosine. The stability of the O-methyl ether under typical TFA-based cleavage conditions (e.g., TFA with scavengers like triisopropylsilane (B1312306) (TIS) or water) is excellent, ensuring the integrity of the modified residue in the final cleaved peptide sigmaaldrich.comsigmaaldrich.compeptide.com. There is no evidence suggesting significant negative impacts on peptide elongation rates or resin cleavage efficiency due to the presence of the O-methyltyrosine residue; in fact, its stability may contribute to cleaner synthesis.
Utilization in Solution-Phase Peptide Synthesis
While SPPS is prevalent, this compound can also be employed in solution-phase peptide synthesis. In this approach, peptide fragments are synthesized and purified in solution before being coupled together. The Fmoc group is used for N-terminal protection, and the O-methyltyrosine residue is incorporated using standard solution-phase coupling reagents such as DIC/HOBt, HATU, or PyBOP peptide.compeptide.comresearchgate.net. Solution-phase synthesis offers advantages in terms of easier purification of intermediates and potential for larger-scale production. The stability of the O-methyl group is beneficial here as well, as it withstands the various deprotection and coupling steps without requiring specific protection or causing side reactions. However, purification of longer peptides in solution can be more challenging than on solid support.
Chemoenzymatic Peptide Synthesis Incorporating O-Methyltyrosine Analogues
Chemoenzymatic peptide synthesis combines chemical and enzymatic methods. Enzymes, such as proteases operating in reverse or peptide ligases, can catalyze peptide bond formation under mild conditions. While direct enzymatic incorporation of this compound might not be as common as its chemical synthesis, enzymes can be used to incorporate O-methyltyrosine analogues or to perform modifications on peptides that already contain this residue. For instance, enzymes could be used to selectively cleave or modify peptide bonds adjacent to an O-methyltyrosine residue, or to synthesize peptide fragments containing this modified amino acid that are then coupled chemically. Research into enzymatic synthesis of modified peptides is ongoing, aiming to leverage the high specificity and mild reaction conditions offered by enzymes chemimpex.com. The stability of the O-methyl group is advantageous in enzymatic reactions, as it is less likely to be a substrate for hydrolytic enzymes compared to an unprotected hydroxyl group.
Research Paradigms in Medicinal Chemistry and Pharmaceutical Sciences Utilizing Fmoc Dl Tyr Me Oh
Design and Synthesis of Bioactive Peptides and Peptidomimetics
Fmoc-DL-Tyr(Me)-OH serves as a valuable tool for constructing peptides and peptidomimetics with tailored characteristics, impacting their structural integrity and functional output.
One of the primary challenges in developing peptide-based therapeutics is their inherent susceptibility to enzymatic degradation by proteases in vivo. The O-methylation of the tyrosine hydroxyl group can sterically hinder the access of proteolytic enzymes to nearby peptide bonds, thereby increasing the peptide's resistance to degradation. This modification can lead to a longer in vivo half-life, improving the pharmacokinetic profile of peptide drugs. Research into modified amino acids, including O-methylated residues, aims to confer greater stability against enzymatic cleavage, a critical factor for oral bioavailability and sustained therapeutic effect nih.govnih.govcsic.esacs.org. While direct studies quantifying the specific proteolytic resistance conferred by this compound in complex peptide sequences are still emerging, the strategy of O-alkylation is a recognized approach to enhance peptide stability nih.govcsic.es.
The precise placement of modified amino acids like O-methylated tyrosine can significantly influence a peptide's ability to bind to its target receptor. The methyl group can alter the electronic distribution and steric profile of the side chain, affecting crucial binding interactions such as hydrogen bonding, van der Waals forces, and hydrophobic packing within the receptor's binding pocket nih.gov. These changes can lead to either an increase or decrease in binding affinity, as well as a modulation of receptor selectivity, ensuring that the peptide interacts preferentially with its intended target over off-target receptors. For instance, modifications to tyrosine residues in peptide hormones or neurotransmitter analogs are known to impact receptor recognition and signaling efficacy nih.govnih.gov.
Development of Therapeutic Agents
This compound is instrumental in the design and synthesis of peptides with therapeutic potential across various disease areas.
Peptides are increasingly being explored as anti-cancer agents due to their high specificity and ability to target cancer cells. This compound can be incorporated into peptide sequences designed to inhibit tumor growth, induce apoptosis, or modulate the tumor microenvironment. The O-methylated tyrosine residue can contribute to improved stability, enhanced cellular uptake, or specific interactions with cancer-related targets. For example, research into peptide-based therapeutics for cancer often involves modifications to amino acid side chains to optimize their efficacy and pharmacokinetic properties chemimpex.comchemimpex.comchemimpex.com. While specific clinical applications directly citing this compound in cancer therapeutics are still under active investigation, its utility in creating stable and bioactive peptide scaffolds makes it a promising candidate for this field.
Many peptide hormones play critical roles in regulating physiological processes. This compound can be used to synthesize analogs of these hormones with improved pharmacological profiles, such as increased stability, altered receptor binding, or prolonged duration of action. For example, tyrosine residues are common in peptide hormones like growth hormone-releasing hormone (GHRH), and modifications to these residues can lead to more potent or selective analogs nih.gov. The O-methylation of tyrosine can influence how these analogs interact with endocrine receptors, potentially offering new therapeutic strategies for endocrine disorders. Research in this area focuses on creating stable peptide mimetics that can effectively modulate hormone signaling pathways nih.govchemimpex.com.
Applications in Neuroscience Research and Neurotransmitter Analogues
The structural resemblance of this compound and its derived peptides to endogenous neurotransmitters and neuropeptides positions it as a key compound for investigating neurological processes. Its incorporation into peptide sequences allows for the fine-tuning of interactions with neuronal receptors and the probing of complex signaling pathways within the central nervous system.
Investigation of Receptor Interactions and Ligand-Binding Profiles
This compound is instrumental in the design and synthesis of peptide analogues that exhibit specific binding affinities and functional activities at various neuronal receptors. The O-methyl modification on the tyrosine side chain can significantly alter the pharmacokinetic and pharmacodynamic properties of peptides, influencing their interaction with receptor binding sites.
Research has demonstrated the utility of O-methyltyrosine (TyrMe) derivatives in developing ligands for opioid receptors, which are critical targets for pain management and the treatment of neurological disorders. Studies involving TyrMe-containing peptides have revealed potent binding affinities, with Ki values often in the low nanomolar range, and have provided insights into the stereochemical requirements for receptor interaction. For instance, the incorporation of O-methyltyrosine into specific peptide scaffolds has been shown to enhance binding to mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, influencing their agonist or antagonist profiles nih.govresearchgate.netnih.govunibo.it. These findings are crucial for understanding the molecular basis of ligand-receptor recognition and for designing selective opioid modulators.
Furthermore, O-methyltyrosine analogues have been explored in studies targeting other receptor systems, such as vasopressin and oxytocin (B344502) receptors, contributing to the development of novel antagonists and modulators nih.govnih.gov. The ability of O-methyltyrosine to influence peptide conformation and receptor binding underscores its importance in structure-activity relationship (SAR) studies aimed at optimizing ligand efficacy and selectivity.
Table 1: Opioid Receptor Binding Affinities of O-Methyltyrosine Analogues
| Peptide/Analogue Description | Receptor | Ki (nM) | Reference |
| Dmt–Tic scaffold analogues (e.g., 4c) | KOR | < 1 | researchgate.net |
| Dmt–Tic scaffold analogues (e.g., 4c) | MOR | Low nanomolar | researchgate.net |
| Dmt–Tic scaffold analogues (e.g., 4c) | DOR | Low nanomolar | researchgate.net |
| NTS1R ligands with β,β-dimethyl-L-tyrosine (10a) | NTS1R | ≤ 1.1 | acs.org |
| NTS1R ligands with β,β-dimethyl-D-tyrosine (10b) | NTS1R | 140 | acs.org |
| Peptide analogues containing O-methyltyrosine (general) | Opioid | Low nanomolar | nih.govunibo.it |
Note: Table entries are based on findings related to O-methyltyrosine or closely related dimethyltyrosine derivatives used in peptide synthesis for receptor interaction studies.
Probing Neurological Pathways and Modulating Brain Function
This compound serves as a foundational component for synthesizing peptides that can modulate brain function and help elucidate complex neurological pathways. By mimicking or altering the activity of endogenous signaling molecules, these modified peptides can act as probes to investigate neurotransmitter systems and their roles in various physiological and pathological conditions.
Tyrosine derivatives, including O-methyltyrosine, are recognized for their potential to influence neurotransmitter pathways, aiding in the understanding of brain function and disorders nih.gov. The incorporation of O-methyltyrosine into peptides can alter their susceptibility to enzymatic degradation and their ability to cross the blood-brain barrier (BBB), thereby influencing their bioavailability and efficacy in the central nervous system nih.govnih.govacs.orgmdpi.com. While specific studies detailing the direct impact of this compound on neurotransmitter release are limited, related compounds like alpha-methyltyrosine (metirosine) are known to inhibit tyrosine hydroxylase, a key enzyme in catecholamine synthesis, and are used as research tools to study the roles of dopamine, norepinephrine, and epinephrine (B1671497) chemimpex.com. This highlights the broader relevance of methyltyrosine modifications in neuroscience research.
The development of peptide-based strategies for brain delivery is an active area of research, addressing the challenges posed by the BBB. Modified amino acids like O-methyltyrosine can contribute to improved peptide stability and altered pharmacokinetic profiles, potentially enhancing the efficacy and specificity of CNS-targeted therapeutics nih.govnih.govacs.org.
Bioconjugation and Targeted Delivery Systems
The chemical versatility of this compound makes it an attractive component for bioconjugation strategies and the engineering of advanced drug delivery systems. Its protected functional groups allow for selective modifications and coupling to various biomolecules or carriers, enabling the development of targeted therapeutics with enhanced efficacy and specificity.
Functionalization for Conjugation with Biomolecules and Imaging Agents
This compound is employed in bioconjugation techniques to link peptides with drugs, imaging agents, or other biomolecules. This functionalization is critical for developing targeted delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues, thereby improving treatment outcomes and reducing off-target effects. The compound's structure facilitates the attachment of peptides to a wide array of molecules, including antibodies, nanoparticles, and fluorescent probes nih.govchemimpex.com.
The incorporation of modified amino acids like O-methyltyrosine can also impart unique properties to the resulting conjugates. For example, the presence of iodine in related iodinated tyrosine derivatives allows for radiolabeling, making them valuable for developing diagnostic imaging agents chemimpex.com. Furthermore, the exploration of Fmoc-amino acid-based hydrogels demonstrates the potential of these building blocks in creating supramolecular structures for controlled release applications, including neuroprotection researchgate.net.
Engineering for Enhanced Efficacy and Specificity in Drug Delivery
In the realm of drug delivery, this compound is utilized to engineer peptides and peptide-based constructs with improved efficacy and specificity. The modification of tyrosine residues with methyl groups can alter peptide stability against enzymatic degradation, a common limitation for peptide therapeutics that affects their in vivo half-life and bioavailability nih.govacs.org. By enhancing resistance to peptidases, O-methyltyrosine incorporation can lead to more stable peptide drugs with prolonged therapeutic action.
Moreover, the strategic placement of modified amino acids like this compound within peptide sequences can influence their interaction with cellular targets and their pharmacokinetic profiles. This allows for the design of peptides that exhibit enhanced binding affinity, improved cellular uptake, and targeted accumulation at disease sites, thereby increasing therapeutic efficacy and specificity nih.govchemimpex.com. The development of peptide-drug conjugates (PDCs) and peptide-based nanocarriers, often utilizing Fmoc-protected amino acids, leverages these properties to create sophisticated drug delivery systems with reduced toxicity and improved therapeutic indices nih.govrsc.org.
Compound List:
this compound
O-methyltyrosine (TyrMe)
Tyrosine
Fmoc-L-Tyr(3-Me)-OH
Fmoc-N-methyl-O-benzyl-L-tyrosine
Fmoc-O-methyl-L-tyrosine
Fmoc-O-methyl-D-tyrosine
Fmoc-D-Tyr(Me)-OH
Fmoc-Tyr(Me)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Tyr(Et)-OH
Fmoc-L-Tyr(SO3nP)-OH
Fmoc-Phe-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Dmt-OH (2,6-dimethyl-L-tyrosine)
Fmoc-L-Tyr(3,5-Me2)-OH
Metirosine (alpha-methyltyrosine)
L-DOPA
Dopamine
Norepinephrine
Epinephrine
Carbetocin
Kisspeptin-10
Neurotensin
Angiotensin II
Angiotensin III
Bombesin
Dermorphin
Endomorphin
Dynorphins
Enkephalins
Casexins
Lactoferroxins
Polymyxins
Octapeptins
Paenibacterins
Plipastatins
Amygdalin
5-Fluorouracil (5-FU)
Paclitaxel
Doxorubicin (DOX)
Cabotegravir (CAB)
Estradiol
Nipecotic acid
7-chlorokynurenic acid
Gabapentin
Vigabatrin
GABA
Glutamate
Glutamine
Acetylcholine (ACh)
Fmoc-Gly-OH
Fmoc-Leu-OH
Fmoc-Pro-OH
Fmoc-Lys(Boc)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Phe(4-OMe)-OH
Fmoc-m-iodo-D-Tyr-OH
Fmoc-3-iodo-D-tyrosine
Fmoc-Dpr(Fmoc)-OH
Fmoc-Tyr(PO3H2)-OH
Advanced Characterization and Biophysical Studies of Peptides Containing O Methyltyrosine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure and purity of synthesized peptides and for probing their conformational states. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Mass Spectrometry (MS) are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the local environment of atoms within a peptide, allowing for the assignment of specific residues and the elucidation of secondary and tertiary structures. Studies involving O-methyltyrosine-containing peptides have utilized NMR to confirm the successful incorporation of the modified residue and to assess its impact on peptide folding and dynamics cuny.edursc.orgacs.orgresearchgate.netnih.govanaspec.com. For instance, NMR has been used to characterize the conformational properties of peptides with O-methyltyrosine, validating expected folding patterns rsc.org. The methyl group on the tyrosine side chain can influence the chemical shifts and coupling constants of adjacent protons, providing a spectroscopic handle to monitor the modification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectra can reveal conformational changes induced by modifications like O-methylation. Studies have employed CD to investigate the structural properties of peptides containing O-methyltyrosine, particularly in the context of self-assembly and interactions with other molecules cuny.eduresearchgate.netpsu.edumdpi.compnas.org. For example, CD has been used to probe the structural changes in peptides upon interaction with targets, such as tyrosinase mdpi.com, and to study the conformational preferences of modified peptides in solution pnas.orgnih.gov.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition of peptides, ensuring the correct sequence and the presence of the O-methyltyrosine modification. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are widely used. MS has been instrumental in identifying modified peptides, such as microcystin (B8822318) variants generated by feeding O-methyltyrosine to bacterial strains googleapis.comgoogle.com, and in characterizing complex cyclic peptides containing O-methyltyrosine tandfonline.comtandfonline.com. High-resolution MS can also provide insights into post-translational modifications and fragmentation patterns, aiding in detailed structural analysis.
Conformational Analysis of Peptides Incorporating O-Methyltyrosine Residues
The O-methylation of the tyrosine side chain can influence peptide conformation through steric and electronic effects. These changes can impact how peptides fold, self-assemble, and interact with their biological targets.
Investigation of Peptide-Target Interactions
The O-methylation of tyrosine residues in peptides can profoundly alter their interaction with biological targets, including receptors and enzymes, by modulating binding affinity, specificity, and kinetic parameters.
Enzyme Kinetics: The O-methyltyrosine modification can also impact peptide interactions with enzymes, influencing catalytic rates and substrate binding. For instance, studies on the enzyme SfmD, involved in saframycin biosynthesis, showed that O-methyltyrosine derivatives were substrates, with kinetic parameters (Km and kcat) being determined for these modified amino acids nih.gov. In other research, peptides containing O-methyltyrosine were investigated for their ability to inhibit enzymes like tyrosinase, with studies employing enzyme kinetics to characterize the inhibition mechanisms mdpi.com. Furthermore, modified tyrosine residues, including O-methyltyrosine, have been used in designing peptide analogs that act as inhibitors of protein tyrosine kinases, affecting their autophosphorylation and activation nih.gov. The kinetic parameters, such as Michaelis constant (Km) and maximum velocity (Vmax), are critical for understanding these interactions libretexts.orgsnmjournals.org.
Table 1: Kinetic Parameters of SfmD with Tyrosine Derivatives
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
|---|---|---|---|
| 3-Methyltyrosine | 0.64 ± 0.09 | 17.8 ± 1.2 | 27.8 |
Note: Data adapted from nih.gov. Values represent mean ± standard deviation.
Table 2: Antagonist Activities (pA2) of Angiotensin II Analogs
| Angiotensin II Analog | Antagonist Activity (pA2) |
|---|---|
| [Sar1,Tyr(Me)4]ANG II | 8.1 |
| [Tyr(Me)3]ANG III | < 6 |
| [Sar1,Tyr(Me)4,Ile8]ANG II | 7.2 |
| [Tyr(Me)3,Ile7]ANG III | < 6 |
| [Sar1,Tyr(Me)4,D-Trp8]ANG II | 7.1 |
Note: Data adapted from nih.gov. pA2 is a measure of antagonist potency.
Computational Chemistry and Molecular Modeling of Modified Peptides
Computational methods, including molecular dynamics (MD) simulations, molecular docking, and quantitative structure-activity relationship (QSAR) studies, play a vital role in predicting and understanding the behavior of peptides containing O-methyltyrosine. These in silico approaches complement experimental findings by providing atomic-level insights into structure, dynamics, and interactions.
Compound List
Fmoc-DL-Tyr(Me)-OH (Fmoc-protected O-methyl-DL-tyrosine)
O-methyltyrosine (OMe-Tyr)
3-Methyltyrosine (3-Me-Tyr)
3-Methyl-O-methyltyrosine (3-Me-OMe-Tyr)
[2-O-methyltyrosine]-oxytocin
[2,6-di-Me]Tyr-OH
Future Research Trajectories and Emerging Applications of Fmoc Dl Tyr Me Oh
Exploration of Novel Synthetic Routes and Derivatization Strategies
The synthesis of Fmoc-DL-Tyr(Me)-OH and its derivatives is an ongoing area of research aimed at improving efficiency, yield, and accessibility. Current strategies often involve the protection of the tyrosine hydroxyl group, followed by methylation and Fmoc protection of the amino group. Researchers are investigating streamlined, scalable synthetic pathways to make the compound more readily available for broader research applications.
Emerging research focuses on:
One-pot syntheses: Developing methods that combine multiple steps into a single reaction vessel to reduce processing time and waste.
Green chemistry approaches: Exploring environmentally friendly solvents and reagents to minimize the ecological footprint of synthesis.
Chiral resolution: While the compound is specified as DL (racemic), future work may involve efficient methods for separating the L and D enantiomers if specific stereochemical applications arise, though current research often utilizes the racemic mixture where enantiopurity is not critical or is addressed in downstream applications.
Novel derivatization: Investigating the introduction of additional functional groups onto the this compound scaffold to create specialized building blocks for complex peptide architectures or bioconjugation. For instance, modification of the aromatic ring or the methyl ether could lead to new properties.
Development of Advanced Peptide and Protein Engineering Tools
This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS), contributing to the development of advanced peptide and protein engineering tools. Its incorporation can impart unique properties to peptides, such as altered solubility, increased stability against enzymatic degradation, or modified receptor binding affinities.
Key areas of development include:
Enhanced peptide stability: The O-methyl group can protect the tyrosine side chain from post-translational modifications or chemical degradation, leading to more robust peptide therapeutics and research tools.
Conformational control: The modified tyrosine residue can influence peptide secondary structure, potentially aiding in the design of peptides with specific three-dimensional conformations required for targeted biological activity.
Site-specific labeling: this compound can be a platform for introducing labels or probes at specific positions within a peptide sequence, facilitating studies in structural biology or diagnostics.
Peptide libraries: Its use in combinatorial peptide synthesis allows for the rapid generation of diverse peptide libraries, which are crucial for screening and identifying novel peptide functionalities.
Expansion into New Therapeutic Modalities and Diagnostic Applications
The incorporation of this compound into peptide sequences holds promise for expanding its applications in novel therapeutic modalities and diagnostic tools. Modified amino acids are increasingly recognized for their ability to enhance the pharmacological profiles of peptide-based drugs.
Potential applications include:
Peptide-based therapeutics: Peptides incorporating this compound could be designed as more stable and potent drugs targeting various diseases, including cancer, metabolic disorders, and neurological conditions. The O-methyl group may confer resistance to metabolic breakdown, prolonging in vivo half-life.
Targeted drug delivery: Peptides can be engineered to specifically target disease sites, and the inclusion of modified residues like this compound could further refine their targeting efficiency and payload delivery capabilities.
Diagnostic probes: Peptides functionalized with this compound can be developed as imaging agents or diagnostic probes. Their stability and specific binding properties can be leveraged for early disease detection or monitoring. For example, radiolabeling strategies could be applied to these modified peptides for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging.
Biomarker identification: Peptides generated using this compound in screening platforms may serve as novel biomarkers for disease diagnosis or prognosis.
Integration with High-Throughput Screening and Combinatorial Chemistry Platforms
The efficient synthesis and incorporation of this compound into peptide sequences make it an ideal candidate for integration with high-throughput screening (HTS) and combinatorial chemistry platforms. These technologies enable the rapid exploration of vast chemical spaces to identify peptides with desired properties.
Key integration aspects include:
Combinatorial peptide libraries: this compound can be systematically incorporated into diverse peptide sequences synthesized using combinatorial chemistry techniques, generating large libraries for screening against various biological targets.
Automated peptide synthesis: Its compatibility with automated peptide synthesizers allows for the rapid and reproducible production of peptide libraries, accelerating the discovery process.
HTS for drug discovery: Peptides synthesized using this compound can be screened against drug targets in HTS assays to identify lead compounds for therapeutic development. This includes screening for enzyme inhibitors, receptor agonists/antagonists, and protein-protein interaction modulators.
Peptide-based diagnostics screening: Libraries incorporating this compound can be screened for diagnostic applications, such as identifying peptides that bind specifically to disease-associated biomarkers or antibodies.
Q & A
Q. What are the critical considerations for synthesizing Fmoc-DL-Tyr(Me)-OH in peptide chemistry?
Synthesis requires attention to protecting group stability (Fmoc) and methoxy modification on tyrosine. Key steps:
- Use solid-phase peptide synthesis (SPPS) with Fmoc deprotection via 20% piperidine in DMF, ensuring compatibility with the methyl ether group on tyrosine .
- Monitor coupling efficiency using Kaiser tests or HPLC to confirm reaction completion .
- Purify via reversed-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Q. How should this compound be stored to maintain stability?
Q. What analytical methods validate the purity and identity of this compound?
- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) to assess purity (>95%) .
- Mass spectrometry (MS) : Confirm molecular weight (417.45 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Analyze ¹H/¹³C spectra to verify methoxy group integrity and stereochemistry (DL-form) .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in SPPS?
Q. What experimental strategies resolve contradictions in tyrosine methylation effects on peptide bioactivity?
- Comparative studies : Synthesize analogs (e.g., Fmoc-Tyr-OH vs. This compound) and assess receptor binding or enzyme inhibition .
- Structural analysis : Use X-ray crystallography or MD simulations to evaluate steric/electronic impacts of methylation on peptide conformation .
- Dose-response assays : Quantify bioactivity shifts using IC₅₀ or EC₅₀ values to statistically validate methylation’s role .
Q. How does the DL-configuration of this compound influence peptide stability in physiological conditions?
Q. What methodologies optimize this compound incorporation into hydrophobic peptide sequences?
- Coupling agents : Employ HATU/DIPEA over HBTU for sterically hindered residues .
- Microwave-assisted synthesis : Reduce reaction time (2–5 min at 50°C) to improve yield .
- Side-chain modulation : Introduce solubilizing tags (e.g., PEG) or temporary protecting groups .
Methodological Challenges and Solutions
Q. How to mitigate racemization risks during this compound incorporation?
Q. What protocols ensure reproducibility in large-scale this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
